N-[1]benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine
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Overview
Description
N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of benzothienopyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst . The reaction is carried out in a solvent mixture of DMF, t-BuOH, and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine involves its interaction with specific molecular targets. For instance, it acts as a potent inhibitor of the COX-2 enzyme by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine include:
- Benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives
- 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one
- N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N-1benzothieno[3,2-d]pyrimidin-4-yl-N-(3-methylphenyl)amine is unique due to its specific structural features, which confer distinct biological activities
Properties
Molecular Formula |
C17H13N3S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-[1]benzothiolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13N3S/c1-11-5-4-6-12(9-11)20-17-16-15(18-10-19-17)13-7-2-3-8-14(13)21-16/h2-10H,1H3,(H,18,19,20) |
InChI Key |
LPPJGAAOZPRRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=C2SC4=CC=CC=C43 |
Origin of Product |
United States |
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